An In-depth Technical Guide to BCN-PEG4-acid
An In-depth Technical Guide to BCN-PEG4-acid
This guide provides a comprehensive overview of BCN-PEG4-acid, a heterobifunctional linker widely utilized in bioconjugation and drug development. It details the molecule's core structure, physicochemical properties, and key experimental applications, offering researchers and scientists a practical resource for leveraging this tool in their work.
Core Structure and Functionality
BCN-PEG4-acid is a versatile chemical linker composed of three distinct functional components: a Bicyclo[6.1.0]nonyne (BCN) group, a hydrophilic tetraethylene glycol (PEG4) spacer, and a terminal carboxylic acid.[1][2][3] This molecular architecture enables the precise and efficient covalent linkage of different biomolecules.
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Bicyclo[6.1.0]nonyne (BCN) Moiety : This is a strained cyclooctyne (B158145) that serves as the reactive handle for "click chemistry". Specifically, the BCN group engages in highly efficient and bioorthogonal Strain-Promoted Alkyne-Azide Cycloaddition (SPAAC) reactions with azide-containing molecules.[1][4] A key advantage of this reaction is that it proceeds rapidly under mild, aqueous conditions without the need for a toxic copper catalyst, making it ideal for use in complex biological systems.[3][4]
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Tetraethylene Glycol (PEG4) Spacer : The PEG4 linker is a hydrophilic chain that connects the BCN group and the carboxylic acid.[3] This spacer enhances the overall solubility of the molecule in aqueous buffers, reduces the potential for aggregation of the conjugate, and minimizes steric hindrance between the molecules being linked.[3][5]
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Carboxylic Acid Group : The terminal carboxylic acid provides a versatile reactive site for conjugation to primary amine groups, which are abundant in biomolecules like proteins and peptides.[5] This reaction typically proceeds via the formation of a stable amide bond and requires the use of carbodiimide (B86325) activators, such as 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC), in conjunction with N-hydroxysuccinimide (NHS) or other coupling agents like HATU.[5]
The combination of these three components makes BCN-PEG4-acid an excellent tool for constructing complex molecular architectures, such as Antibody-Drug Conjugates (ADCs) and Proteolysis Targeting Chimeras (PROTACs).[1][2]
Physicochemical Properties
The key quantitative data for endo-BCN-PEG4-acid are summarized in the table below for easy reference.
| Property | Value | Reference(s) |
| Molecular Formula | C₂₂H₃₅NO₈ | [5][6] |
| Molecular Weight | 441.52 g/mol | [7] |
| CAS Number | 2226472-38-2 | [1][5] |
| Purity | >95% | [5][7] |
| Storage Condition | Store at -20°C | [5] |
| Appearance | White to off-white solid | |
| Solubility | Soluble in DMSO, DMF, and other organic solvents |
Experimental Protocols
BCN-PEG4-acid is a staple in bioconjugation chemistry. The following protocol provides a detailed methodology for a common application: the conjugation of BCN-PEG4-acid to an amine-containing biomolecule (e.g., a protein).
General Protocol for Amine Conjugation using BCN-PEG4-acid
This two-step protocol first involves the activation of the carboxylic acid group, followed by the conjugation to the primary amine on the target molecule.
Materials:
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BCN-PEG4-acid
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Amine-containing biomolecule (e.g., antibody, protein)
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Activation Reagents: 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) and N-hydroxysuccinimide (NHS) or Sulfo-NHS
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Anhydrous, amine-free solvent (e.g., Dimethyl sulfoxide (B87167) (DMSO) or Dimethylformamide (DMF))
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Reaction Buffer: Phosphate-buffered saline (PBS) or MES buffer, pH adjusted for the specific application (typically pH 6.0 for EDC/NHS chemistry and pH 7.2-7.5 for the amine reaction).
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Quenching Reagent: (e.g., 1 M Tris-HCl, pH 8.0, or hydroxylamine)
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Purification System: Spin desalting columns, dialysis, or size-exclusion chromatography (SEC) appropriate for the biomolecule.
Methodology:
Step 1: Activation of BCN-PEG4-acid with EDC/NHS
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Preparation: Allow all reagents to warm to room temperature before use. Prepare a fresh stock solution of BCN-PEG4-acid in anhydrous DMSO (e.g., 10 mM).
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Activation Mixture: In a separate microfuge tube, prepare the activation mixture. Dissolve EDC and NHS (or Sulfo-NHS for aqueous solubility) in an appropriate buffer (e.g., MES buffer, pH 6.0) or anhydrous DMSO. A common molar ratio is a slight excess of EDC and NHS relative to BCN-PEG4-acid (e.g., 1.2 equivalents of each).
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Reaction: Add the BCN-PEG4-acid solution to the EDC/NHS mixture. The final concentration will depend on the scale of the reaction.
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Incubation: Incubate the activation reaction for 15-30 minutes at room temperature to form the NHS-ester intermediate. This activated linker should be used immediately.
Step 2: Conjugation to Amine-Containing Biomolecule
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Biomolecule Preparation: Dissolve or dilute the amine-containing biomolecule in the reaction buffer (e.g., PBS, pH 7.4) to a known concentration (e.g., 1-5 mg/mL). Ensure the buffer is free of primary amines (e.g., Tris or glycine).
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Conjugation Reaction: Add the freshly activated BCN-PEG4-NHS ester solution to the biomolecule solution. The molar excess of the linker relative to the biomolecule will determine the degree of labeling and should be optimized for the specific application (a starting point is often a 10- to 20-fold molar excess).
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Incubation: Allow the conjugation reaction to proceed for 1-2 hours at room temperature or overnight at 4°C with gentle stirring or rotation.
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Quenching: Quench the reaction to stop the conjugation process by adding a quenching reagent (e.g., Tris-HCl to a final concentration of 50-100 mM). Incubate for 15-30 minutes at room temperature.
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Purification: Remove the excess, unreacted BCN-PEG4-acid and byproducts using a suitable purification method such as a spin desalting column, dialysis, or SEC.
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Characterization: The resulting BCN-functionalized biomolecule is now ready for subsequent strain-promoted click chemistry reactions with azide-tagged molecules. The degree of labeling can be quantified using methods such as MALDI-TOF mass spectrometry or UV-Vis spectroscopy if the linker or molecule has a chromophore.
Logical Structure and Visualization
The molecular structure of BCN-PEG4-acid can be represented as a linear assembly of its three core functional units.
Caption: Logical diagram of the BCN-PEG4-acid structure.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. benchchem.com [benchchem.com]
- 3. BCN-PEG4-acid (endo) - Conju-Probe: Enable Bioconjugation [conju-probe.com]
- 4. What is BCN:A Versatile Bioconjugation Tool | AxisPharm [axispharm.com]
- 5. endo-BCN-PEG4-acid, 2226472-38-2 | BroadPharm [broadpharm.com]
- 6. BCN-PEG4-acid | C22H35NO8 | CID 75412405 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 7. BCN-PEG4-acid - Creative Biolabs [creative-biolabs.com]
